1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)-
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Overview
Description
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is a unique organophosphorus compound characterized by its spirocyclic structure. This compound is notable for its stability and the presence of four phosphorus atoms within a small ring system. The molecular formula is C₁₇H₃₆P₄, and it has a molecular weight of 364.363 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- typically involves the reaction of tert-butylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific details of the synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Its unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. The spirocyclic structure also allows for unique spatial arrangements that can influence molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetramethyl-: Similar structure but with methyl groups instead of tert-butyl groups.
1,2,4,5-Tetraphospha-3-silaspiro(2.2)pentane: Contains a silicon atom in place of one of the carbon atoms in the ring.
Uniqueness
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance stability. This makes it more resistant to decomposition and allows for a wider range of chemical reactions compared to its methyl-substituted counterpart .
Properties
CAS No. |
86560-61-4 |
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Molecular Formula |
C17H36P4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,2,4,5-tetratert-butyl-1,2,4,5-tetraphosphaspiro[2.2]pentane |
InChI |
InChI=1S/C17H36P4/c1-13(2,3)18-17(19(18)14(4,5)6)20(15(7,8)9)21(17)16(10,11)12/h1-12H3 |
InChI Key |
VAIMDTXNLSPNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1C2(P1C(C)(C)C)P(P2C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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